molecular formula C16H21N5O3S B5508860 N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No.: B5508860
M. Wt: 363.4 g/mol
InChI Key: SUJZYCSICVWAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.13651072 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study described the synthesis of novel compounds bearing the imidazo[2,1-b]thiazole scaffold, which showed potential cytotoxic activity against human cancer cell lines. These compounds were designed based on optimizing a virtual screening hit compound, indicating the scaffold's relevance in designing inhibitors against specific types of cancer (H. Ding et al., 2012).

  • Another research effort focused on the synthesis and evaluation of antimicrobial and antifungal activities of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds displayed significant bioactivity, highlighting the therapeutic potential of such structures in addressing infectious diseases (Manjoor. Syed et al., 2013).

Anticancer and Antimicrobial Applications

  • Novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives were synthesized and showed good antibacterial activity against various bacterial strains, illustrating the compound's relevance in developing new antibacterial agents (B. Selvakumar & K. Elango, 2017).

  • Research on imidazo[2,1-b]thiazole-5-carboxamides demonstrated their potent anti-tuberculosis activity, targeting the QcrB protein of Mycobacterium tuberculosis. These findings underscore the potential of such compounds in the development of novel anti-tuberculosis drugs with specific mechanisms of action (Garrett C. Moraski et al., 2016).

Chemical Synthesis and Characterization

  • Studies on the synthesis of polynuclear heterocycles, including imidazo[4,5-g][3,1]benzoxazinones and related compounds, provided insights into the chemical properties and potential applications of these structures in medicinal chemistry and drug development (M. Alkhader et al., 1979).

Mechanism of Action

The anticancer activity of these compounds is believed to be due to their cytotoxic ability on cancer cells . For instance, flow cytometry analysis proved that one of the compounds resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Safety and Hazards

While specific safety and hazard information for the compound you mentioned is not available, it’s important to note that anticancer drugs can lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation, and neurotoxicity .

Properties

IUPAC Name

N-[1-(morpholine-4-carbonyl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c22-14(13-11-21-7-10-25-15(21)18-13)17-12-1-3-19(4-2-12)16(23)20-5-8-24-9-6-20/h7,10-12H,1-6,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJZYCSICVWAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN3C=CSC3=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.